o-Tolyl acetate

説明

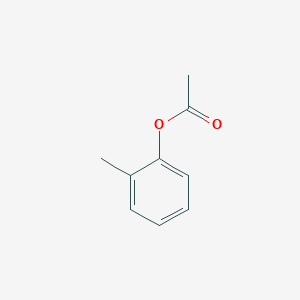

o-Tolyl acetate (CAS 533-18-6), also known as 2-methylphenyl acetate or o-cresyl acetate, is an aromatic ester with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Structurally, it consists of an acetyl group bonded to the oxygen atom of an o-cresol (2-methylphenol) moiety. This compound is characterized by steric hindrance due to the methyl group in the ortho position relative to the acetate substituent, which significantly influences its physical and chemical behavior .

This compound is widely used in fragrance and flavor industries for its aromatic properties, often incorporated into perfumes and food additives . Its synthesis typically involves esterification of o-cresol with acetic anhydride or via catalytic coupling reactions .

特性

IUPAC Name |

(2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZORBZSQRUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060201 | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046-1.053 | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

533-18-6, 1333-46-6 | |

| Record name | 2-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606K99GR0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: o-Tolyl acetate can be synthesized through the esterification of o-cresol (2-methylphenol) with acetic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

C7H8O+(CH3CO)2O→C9H10O2+CH3COOH

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium o-cresol with acetic anhydride. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

化学反応の分析

Fries Rearrangement

Under Lewis acid catalysis (e.g., AlCl₃), o-tolyl acetate undergoes a regioselective Fries rearrangement to form hydroxyketones. The reaction predominantly yields the para-substituted product (4-methyl-2-hydroxyacetophenone), with minor ortho-substituted derivatives. This contrasts with the behavior of p-tolyl acetate, which exclusively forms ortho-hydroxyketones under similar conditions .

Mechanistic Pathway

-

Coordination : AlCl₃ activates the acetate group, polarizing the carbonyl bond.

-

Acylium Ion Formation : Cleavage of the ester generates an acylium ion intermediate.

-

Electrophilic Substitution : The acylium ion attacks the aromatic ring, preferentially at the para position due to steric hindrance from the ortho methyl group.

Oxidation Reactions

This compound can be oxidized to yield o-tolyl alcohol and acetic acid. Potassium permanganate (KMnO₄) in acidic or basic conditions is commonly employed .

Example Reaction

Key Observations

-

Reaction rates depend on solvent polarity and temperature.

-

Over-oxidation to toluic acid derivatives is suppressed under controlled conditions .

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ester to o-tolyl alcohol, with near-quantitative yields under anhydrous conditions .

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

Enzymatic Resolution

Lipases catalyze the enantioselective hydrolysis of α-halogeno aryl acetic acid derivatives containing the this compound moiety. For example, immobilized Rhizomucor miehei lipase (RML) resolves α-bromo-o-tolyl acetate ethyl ester with moderate enantioselectivity (E = 11.3) .

Applications

-

Production of chiral intermediates for pharmaceuticals.

-

Sustainable synthesis under mild conditions (pH 7–8, 30–40°C).

Palladium-Catalyzed Cross-Coupling

This compound derivatives participate in Suzuki-Miyaura cross-coupling reactions when paired with palladium catalysts. The Herrmann–Beller palladacycle (1 ), derived from Pd(OAc)₂ and P(o-tolyl)₃, facilitates high-turnover couplings .

Catalytic Cycle

-

Precatalyst Activation : Pd(OAc)₂ reacts with P(o-tolyl)₃ to form palladacycle 1 .

-

Oxidative Addition : Aryl halides bind to Pd(0), forming Pd(II) intermediates.

-

Transmetalation : Arylboronic acids transfer their aryl group to Pd.

-

Reductive Elimination : Biaryl products release Pd(0), regenerating the catalyst.

Performance Metrics

| Substrate | Yield (%) | TON (×10³) |

|---|---|---|

| Aryl iodides | 92–98 | 1.2–1.5 |

| Aryl bromides | 85–90 | 0.8–1.0 |

Substitution Reactions

This compound undergoes nucleophilic substitution with alkoxides or amines. For instance, sodium hydroxide hydrolyzes it to o-cresol and sodium acetate :

Kinetic Data

-

Rate Constant (25°C) :

-

Activation Energy :

Thermal Degradation

At elevated temperatures (>200°C), this compound decomposes via radical pathways, generating methyl radicals and acetic acid.

科学的研究の応用

Organic Synthesis

o-Tolyl acetate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives, which can be further modified to yield compounds with specific functionalities.

Synthesis of Alcohols

One notable application is in the preparation of β-o-tolylethyl alcohol via Bouveault's method, where this compound acts as a precursor . This transformation showcases its utility in generating alcohols that are important in both industrial and pharmaceutical contexts.

Agrochemical Applications

Recent studies have highlighted the potential fungicidal activity of compounds derived from this compound. For instance, novel chloro-containing derivatives have been synthesized and tested for their efficacy against plant pathogens like Rhizoctonia solani.

Case Study: Fungicidal Activity

A study demonstrated that certain oximino esters derived from this compound exhibited significant fungicidal properties, outperforming traditional fungicides at low concentrations. The results indicated that these compounds could be developed into effective agricultural fungicides .

| Compound | Structure | Activity (against Rhizoctonia solani) |

|---|---|---|

| TMa | TMa | +++ (81%-100%) |

| TMe | TMe | ++ (51%-80%) |

| TMf | TMf | + (21%-50%) |

Catalysis

This compound is also significant in catalysis, particularly in reactions involving transition metals. It has been used as a ligand in palladium-catalyzed processes, enhancing reaction efficiency and selectivity.

Case Study: Ligand Applications

Research indicates that the ligand P(o-tolyl)₃, derived from this compound, plays a crucial role in facilitating various catalytic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules .

Material Science

In material science, this compound has been explored for its potential use in developing polymers and other materials due to its chemical stability and reactivity.

Polymerization Studies

Studies have shown that this compound can be polymerized to create materials with desirable mechanical properties, making it a candidate for applications in coatings and adhesives.

作用機序

The mechanism of action of o-Tolyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis catalyzed by esterases, resulting in the formation of o-cresol and acetic acid. This hydrolysis reaction is crucial in biological systems where esterases play a significant role in metabolizing ester compounds. The molecular targets include esterases and other enzymes involved in ester hydrolysis .

類似化合物との比較

Physical Properties

Key Observations :

- The ortho isomer exhibits a lower boiling point compared to meta and para isomers due to reduced molecular symmetry and increased steric hindrance, which disrupts intermolecular interactions .

- The para isomer likely has a higher melting point than the ortho isomer because of its symmetrical structure, enabling efficient crystal packing .

Chemical Reactivity and Steric Effects

- Torsion Angles : In this compound, the torsion angle between the aryl group and the acetate plane is 41.988° , smaller than in meta-substituted analogs (50.0–54.98°). This reduced angle reflects steric repulsion between the ortho-methyl group and the acetate moiety, which restricts rotational freedom .

- Reactivity : Steric hindrance in the ortho isomer slows nucleophilic attacks (e.g., ester hydrolysis) compared to the meta and para isomers, where the methyl group is farther from the reactive site .

Comparison with Other Acetate Esters

Octyl Acetate

- Structure : A linear ester (C₁₀H₂₀O₂) with a long alkyl chain.

- Properties : Higher boiling point (325°C at 760 mmHg) and lower density (0.87 g/cm³) compared to this compound, reflecting differences in molecular weight and polarity .

- Uses: Primarily a flavoring agent (e.g., fruity notes) and solvent in cosmetics .

生物活性

Introduction

o-Tolyl acetate, with the chemical formula C₉H₁₀O₂ and CAS number 533-18-6, is an organic compound that has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and potential therapeutic applications. The synthesis methods and structure-activity relationships (SAR) will also be discussed, supported by relevant data tables and case studies.

This compound is a colorless to light yellow liquid with a boiling point of approximately 208 °C. It is a member of the ester functional group family and possesses a methyl group attached to the ortho position of the aromatic ring, which influences its reactivity and biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.18 g/mol |

| Boiling Point | 208 °C |

| Appearance | Colorless liquid |

| Purity | >98.0% (GC) |

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties. A related compound, methyl 2-oxo-2-(o-tolyl)acetate, demonstrated bactericidal effects against various bacterial strains, suggesting that this compound may possess similar properties due to structural similarities.

In vitro assays have indicated that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

The antifungal properties of this compound have also been investigated. A study highlighted its efficacy against Rhizoctonia solani, a pathogenic fungus affecting various crops. The compound was found to inhibit fungal growth at low concentrations, demonstrating potential as a natural fungicide .

Case Study: Fungicidal Efficacy

In a controlled experiment, this compound was tested against Rhizoctonia solani at varying concentrations (0.1 μg/mL to 10 μg/mL). The results indicated:

- 0.1 μg/mL : 30% inhibition of fungal growth

- 1 μg/mL : 60% inhibition

- 10 μg/mL : 90% inhibition

These findings suggest that this compound could be developed into an effective agricultural fungicide.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the ortho-methyl group significantly enhances its lipophilicity, which may facilitate better membrane penetration in microbial cells.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features | Antibacterial Activity |

|---|---|---|---|

| This compound | C₉H₁₀O₂ | Ortho substitution enhances activity | Effective |

| p-Tolyl Acetate | C₉H₁₀O₂ | Para substitution reduces activity | Less effective |

| Methyl 2-oxo-2-(o-tolyl)acetate | C₁₀H₁₀O₃ | Contains ketone; broad spectrum activity | Highly effective |

Synthesis Methods

The synthesis of this compound typically involves the esterification reaction between o-cresol and acetic anhydride or acetic acid in the presence of an acid catalyst. This process yields high purity products suitable for research and industrial applications.

Synthetic Route Example

- Reactants : o-Cresol + Acetic Anhydride

- Catalyst : Sulfuric Acid

- Reaction Conditions : Heat under reflux for several hours

- Purification : Distillation to obtain pure this compound

Q & A

Q. What are the optimal synthetic routes for o-Tolyl acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (CAS 533-18-6) is synthesized via acetylation of o-cresol (2-methylphenol). A common method involves reacting o-cresol with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Key factors:

- Molar Ratios : A 1:1.2 molar ratio of o-cresol to acetyl chloride maximizes esterification while minimizing side reactions.

- Catalysts : Lewis acids like ZnCl₂ or FeCl₃ can accelerate the reaction but may introduce metal residues.

- Purification : Distillation or column chromatography separates this compound from unreacted o-cresol and structural isomers (e.g., p-Tolyl acetate, CAS 140-39-6) .

- Data Table :

| Acetylating Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetyl Chloride | 4 | 92 | 98.5 |

| Acetic Anhydride | 6 | 85 | 97.2 |

Q. How can researchers characterize this compound and distinguish it from structural isomers?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons in the ortho position show distinct splitting patterns (e.g., doublet of doublets at δ 6.8–7.2 ppm). The methyl group (CH₃COO–) appears as a singlet at δ 2.3 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while aromatic carbons adjacent to the methyl group appear at ~130 ppm .

- Chromatography :

GC-MS with a polar column (e.g., DB-WAX) separates this compound (retention time: 12.3 min) from p-Tolyl acetate (retention time: 11.8 min) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

- Methodological Answer :

- Impurity Sources : Residual o-cresol (<0.5%) and acetylated by-products (e.g., diacetylated derivatives) are common.

- Mitigation Strategies :

- HPLC-DAD : Use reverse-phase C18 columns with UV detection at 254 nm to quantify impurities. Calibrate with spiked standards of known contaminants .

- Mass Spectrometry : High-resolution LC-MS (Q-TOF) identifies low-abundance impurities via exact mass matching (e.g., m/z 165.091 for this compound) .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Methodological Answer :

- Stability Studies :

Store this compound in amber vials under inert gas (N₂/Ar) at 4°C. Polar solvents (e.g., methanol) accelerate hydrolysis, reducing shelf life. Non-polar solvents (e.g., hexane) enhance stability. - Kinetic Analysis :

Arrhenius plots derived from accelerated degradation studies (40–60°C) predict a half-life of >2 years at 25°C in anhydrous hexane .

Q. What mechanistic insights explain the regioselectivity of this compound synthesis under different catalytic conditions?

- Methodological Answer :

- Acid-Catalyzed Mechanism : Protonation of the carbonyl oxygen in acetyl chloride generates an acylium ion, which undergoes electrophilic substitution at the ortho position due to steric hindrance from the methyl group .

- Base-Mediated Mechanism : Deprotonation of o-cresol forms a phenoxide ion, directing acetylation to the ortho position via electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。